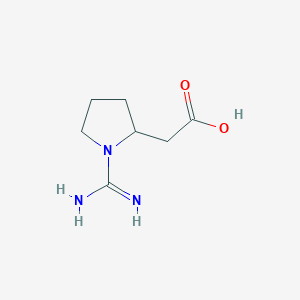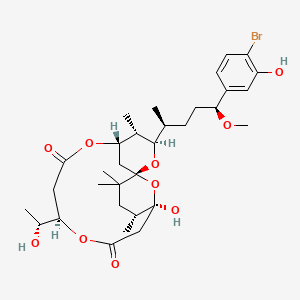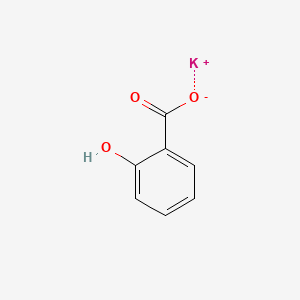
Kaliumsalicylat
Übersicht
Beschreibung
Potassium salicylate is the potassium salt of salicylic acid. It is a white crystalline powder with the chemical formula C7H5KO3 and a molar mass of 176.212 g/mol . This compound is known for its bacteriostatic, fungicidal, and keratolytic properties . It is commonly used in pharmaceuticals, cosmetics, and as a food preservative.
Wissenschaftliche Forschungsanwendungen
KaliumSalicylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: In Studien zur Pflanzenabwehrmechanismen und als Wachstumsregulator eingesetzt.
Medizin: Aufgrund seiner entzündungshemmenden und schmerzstillenden Eigenschaften in topischen Formulierungen verwendet.
Industrie: In der Produktion von Kosmetika, Lebensmittelkonservierungsmitteln und als Zwischenprodukt bei der Synthese anderer Verbindungen angewendet .
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung von Cyclooxygenase-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind. Diese Hemmung führt zu einer verringerten Entzündung und Schmerzen. Zusätzlich hat es bakteriostatische und fungizide Wirkungen, indem es die Zellmembranen von Bakterien und Pilzen stört .
Ähnliche Verbindungen:
NatriumSalicylat: Ähnlich in Struktur und Funktion, verwendet jedoch Natrium anstelle von Kalium.
Methylsalicylat: Bekannt für seine Verwendung in topischen Schmerzmittelformulierungen.
Acetylsalicylsäure (Aspirin): Weit verbreitet als Schmerzmittel und entzündungshemmendes Mittel.
Einzigartigkeit: this compound ist aufgrund seines spezifischen Kaliumions einzigartig, das seine Löslichkeit und Reaktivität im Vergleich zu anderen Salicylaten beeinflussen kann. Seine Anwendungen in topischen und systemischen Formulierungen unterstreichen seine Vielseitigkeit .
Wirkmechanismus
Target of Action
Potassium salicylate is the potassium salt of salicylic acid . The primary targets of salicylic acid, and by extension potassium salicylate, are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Potassium salicylate acts by irreversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .
Biochemical Pathways
Salicylic acid, from which potassium salicylate is derived, is synthesized from chorismate, a product of the shikimate pathway . The synthesis involves two distinct pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . The ICS pathway is the major contributor to salicylic acid production in plants .
Pharmacokinetics
Approximately 10% of applied salicylates can remain in the skin . Salicylic acid is also known to enhance the percutaneous penetration of some agents, potentially affecting their bioavailability .
Result of Action
The primary result of potassium salicylate’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin synthesis . It should be noted that salicylate poisoning can occur with excessive use, leading to symptoms such as rapid shifts of salicylate into the brain and heart, causing swift deterioration and potentially death .
Action Environment
Environmental factors can influence the action of potassium salicylate. For instance, in plants, salicylic acid plays crucial roles in regulating cell division and expansion, which are key processes determining the final stature of the plant . Moreover, salicylic acid has been shown to be involved in plant responses to various environmental stresses, including salinity .
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of potassium salicylate specifically, salicylates in general are being studied for their potential therapeutic applications. For example, researchers are exploring the potential bio-physiological mechanisms underlying improved plant growth and water use efficiency following soil application of potassium and seed primed salicylic acid under drought stresses . Additionally, the topical delivery strategies of salicylates are being studied for translational considerations of formulation designs .
Biochemische Analyse
Biochemical Properties
Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, potassium salicylate is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, potassium salicylate can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .
Cellular Effects
Potassium salicylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, potassium salicylate can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .
Molecular Mechanism
The molecular mechanism of potassium salicylate involves several key interactions. At the molecular level, potassium salicylate binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium salicylate change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to potassium salicylate in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of potassium salicylate vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, potassium salicylate can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Potassium salicylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, potassium salicylate can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .
Transport and Distribution
Within cells and tissues, potassium salicylate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, potassium salicylate can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
Potassium salicylate localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of potassium salicylate to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: KaliumSalicylat kann durch Neutralisation von Salicylsäure mit Kaliumhydroxid synthetisiert werden. Die Reaktion wird typischerweise in einer wässrigen Lösung durchgeführt, wobei Salicylsäure in Wasser gelöst wird und dann Kaliumhydroxid schrittweise zugegeben wird, bis der pH-Wert einen neutralen Wert erreicht. Die Reaktion kann wie folgt dargestellt werden:
C7H6O3+KOH→C7H5KO3+H2O
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound die gleiche Neutralisationsreaktion, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Das Gemisch wird dann filtriert und das resultierende this compound kristallisiert und getrocknet .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: Es kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, da die Hydroxylgruppe am Benzolring vorhanden ist.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Substitutionsreagenzien: Halogene, Nitriermittel.
Verseifungsbedingungen: Alkalische Bedingungen mit Natrium- oder Kaliumhydroxid.
Hauptprodukte:
Oxidationsprodukte: Verschiedene Carbonsäuren und Chinone.
Substitutionsprodukte: Halogenierte oder nitrierte Salicylate.
Verseifungsprodukte: Seife und Glycerin.
Vergleich Mit ähnlichen Verbindungen
Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.
Methyl Salicylate: Known for its use in topical pain relief formulations.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.
Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium salicylate can be achieved through the reaction of salicylic acid with potassium hydroxide.", "Starting Materials": [ "Salicylic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of salicylic acid in 1.5 moles of water", "Add 1 mole of potassium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 1 hour", "Cool the mixture and filter the precipitated Potassium salicylate", "Wash the precipitate with cold water and dry it in a desiccator" ] } | |
CAS-Nummer |
578-36-9 |
Molekularformel |
C7H6KO3 |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
potassium;2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
InChI-Schlüssel |
BTVIOHVPJXIYNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O.[K] |
| 578-36-9 | |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


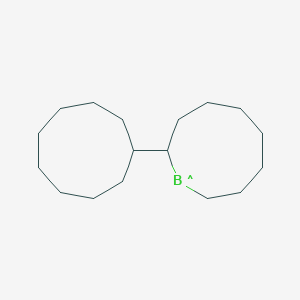
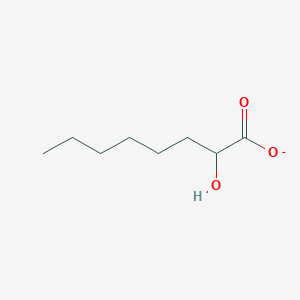
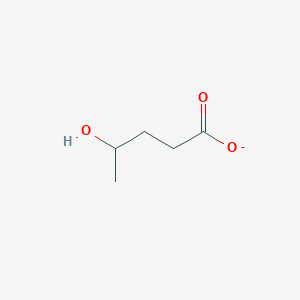
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
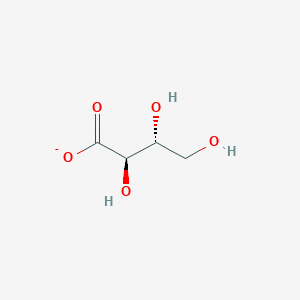
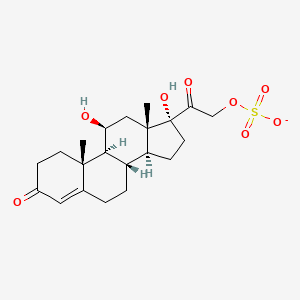
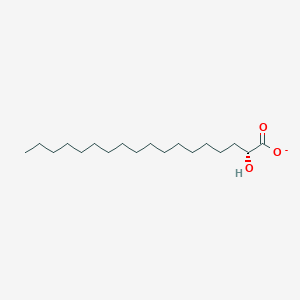
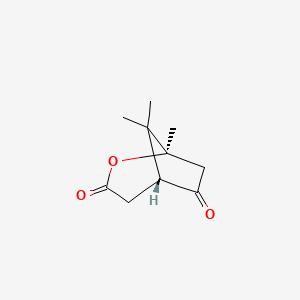
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

